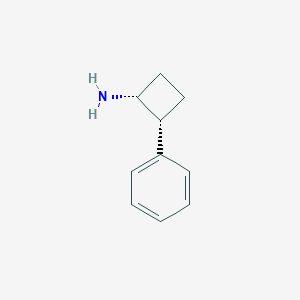

(1R,2R)-2-Phenylcyclobutan-1-amine

Description

Significance of Cyclobutane (B1203170) Ring Systems in Advanced Organic Synthesis

The cyclobutane ring, a four-membered carbocycle, is a prominent structural motif in numerous natural products and serves as a versatile intermediate in organic synthesis. researchgate.netnih.gov Its importance stems from a combination of unique structural properties and inherent reactivity.

The cyclobutane ring is characterized by significant ring strain, with a strain energy of approximately 26.3 kcal/mol. nih.gov This is a consequence of its bond angles being compressed to about 88° from the ideal tetrahedral angle of 109.5°. nih.govfiveable.me To alleviate some of this strain, cyclobutane adopts a puckered or folded conformation rather than a planar one. nih.gov This puckered structure is the most energetically favorable, as it balances the angle strain and torsional strain. nih.gov The carbon-carbon bond lengths in cyclobutane are slightly longer than in acyclic alkanes, a result of 1,3 non-bonding repulsions across the ring. nih.gov These distinct structural features, including the puckered conformation and altered bond parameters, are crucial in defining the three-dimensional shape and reactivity of cyclobutane-containing molecules. nih.gov

| Property | Value |

| Strain Energy | ~26.3 kcal/mol |

| Bond Angles | ~88° |

| C-C Bond Length | ~1.56 Å |

| Conformation | Puckered (Folded) |

Table 1: Key Structural Properties of the Cyclobutane Ring nih.gov

The inherent ring strain of cyclobutanes makes them highly reactive and thus valuable as synthetic intermediates. researchgate.netfiveable.me This reactivity allows for a variety of chemical transformations that are critical for the construction of complex molecular architectures. researchgate.net Cyclobutane derivatives can undergo ring-opening reactions with relative ease under various conditions, including acidic, basic, thermal, and photochemical treatments. researchgate.net These ring-opening strategies provide access to a diverse range of linear and macrocyclic structures.

Furthermore, cyclobutane systems serve as scaffolds in ring expansion and contraction reactions, enabling the synthesis of other ring systems like cyclopropanes and cyclopentanes. researchgate.netresearchgate.net Their ability to participate in cycloaddition reactions, such as the Diels-Alder reaction where they can act as dienophiles, further expands their synthetic utility. fiveable.me The three-dimensional nature of the cyclobutane ring also offers unique opportunities in medicinal chemistry, where it can be used to direct the orientation of key pharmacophore groups, restrict conformation, and improve metabolic stability. nih.govru.nl The development of new synthetic methods continues to enhance the accessibility and application of cyclobutane derivatives as versatile building blocks. rsc.orgunica.it

Importance of Chiral Amine Moieties in Stereocontrol and Scaffold Design

Chiral amines are fundamental components in the synthesis of a vast number of biologically active molecules and are crucial in the field of asymmetric catalysis. beilstein-journals.org The presence of a stereocenter on the nitrogen-bearing carbon atom allows for precise control over the three-dimensional arrangement of substituents, which is often critical for biological activity.

The ability of chiral amines to direct the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. They are widely employed as chiral auxiliaries, where they are temporarily incorporated into a molecule to guide a subsequent stereoselective transformation before being removed. beilstein-journals.org Furthermore, chiral amines are integral to the design of organocatalysts and ligands for transition metal catalysis, facilitating a wide range of enantioselective reactions. beilstein-journals.org In scaffold design, the defined stereochemistry of a chiral amine can lock a molecule into a specific conformation, which is essential for optimizing interactions with biological targets such as enzymes and receptors. beilstein-journals.org The development of methods for the stereocontrolled synthesis of chiral amines, including enzymatic reductive amination and catalytic asymmetric synthesis, continues to be an active area of research, highlighting their central role in creating complex, enantioenriched molecules. rsc.orgacs.org

Rationale for Academic Investigation of (1R,2R)-2-Phenylcyclobutan-1-amine and its Stereoisomers

The specific compound, this compound, presents a compelling subject for academic investigation due to the convergence of the unique properties of the cyclobutane ring and the importance of chiral amines. The defined trans stereochemistry of the phenyl and amine groups on the cyclobutane ring creates a rigid and well-defined three-dimensional structure.

Studying this molecule and its stereoisomers, such as the cis diastereomer, allows researchers to probe the influence of stereochemistry on molecular properties and reactivity. For instance, investigations into chiral cyclobutane β-amino acid-based amphiphiles have shown that the cis/trans stereochemistry significantly affects their self-assembly, molecular organization, and chiral recognition abilities. nih.gov The cis isomer, for example, can exhibit different headgroup solvation and anionic-charge stabilization due to intramolecular interactions, leading to distinct physicochemical behaviors compared to the trans isomer. nih.gov

Furthermore, the synthesis and derivatization of this compound and its analogs provide valuable insights into the development of new synthetic methodologies and the creation of novel molecular scaffolds for applications in medicinal chemistry and materials science. ontosight.aiacs.org The rigid framework of this compound can serve as a template for designing molecules with specific spatial arrangements of functional groups, which is crucial for targeted drug design and the development of new materials with tailored properties. nih.govru.nl

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(1R,2R)-2-phenylcyclobutan-1-amine |

InChI |

InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m1/s1 |

InChI Key |

PKMQLQANCCIABY-NXEZZACHSA-N |

Isomeric SMILES |

C1C[C@H]([C@H]1C2=CC=CC=C2)N |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)N |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Characterization of 2 Phenylcyclobutan 1 Amines

Impact of Cyclobutane (B1203170) Ring Puckering and Fluxionality on Stereochemical Outcome and Analysis

The cyclobutane ring is not flat; it adopts a puckered or bent conformation to alleviate the angle and torsional strain inherent in a planar four-membered ring. This puckering results in two non-equivalent substituent positions on each carbon: axial and equatorial-like. For a substituted cyclobutane like phenylcyclobutane, the molecule exists as two rapidly interconverting puckered conformers. nih.gov In one conformer, the substituent occupies an equatorial position, which is generally more stable, while in the other, it is in an axial position. nih.gov This rapid "ring-flipping" or fluxionality between conformations can complicate the interpretation of spectroscopic data, such as NMR spectra, as the observed signals are often a time-average of the different conformations. calstate.edu

The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low, approximately 1.45 kcal/mol. However, the presence of substituents, such as the phenyl and amine groups in 2-phenylcyclobutan-1-amine (B171515), influences the conformational equilibrium. The bulky phenyl group will have a strong preference for the equatorial position to minimize steric interactions. nih.gov This preference can significantly impact the stereochemical outcome of reactions involving the cyclobutane ring, as the reactivity of a substituent can differ depending on whether it is in an axial or equatorial position. nih.gov For instance, in the C-H functionalization of phenylcyclobutane, the reaction is expected to occur preferentially on the major conformer where the phenyl group is equatorial. nih.gov

Furthermore, the puckering of the cyclobutane ring can be influenced by substituents at other positions. Computational studies and experimental data from X-ray diffraction and NMR spectroscopy have shown that substituents can modulate the degree of ring puckering. researchgate.net This conformational bias is a key factor in controlling the stereoselectivity of reactions and in understanding the spatial arrangement of the functional groups, which is crucial for determining the relative stereochemistry of the molecule.

Advanced Spectroscopic Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical elucidation of 2-phenylcyclobutan-1-amines. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

In ¹H NMR, the chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative. The protons on the same face of the ring (cis) will have different coupling constants than protons on opposite faces (trans). Analysis of these vicinal coupling constants (³JHH) can help determine the relative stereochemistry of the substituents. researchgate.net For instance, in a study of 1,2-diphenylcyclobutanes, ¹H NMR homodecoupling experiments were used to determine all the JHH coupling constants, which revealed that the trans isomer exists in a rigid conformation with both phenyl groups in a diequatorial position. researchgate.net

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of nuclei. ugent.be By irradiating a specific proton, an enhancement in the signal of nearby protons (typically within 5 Å) can be observed. ucl.ac.uk This effect is distance-dependent and can be used to establish the relative configuration of substituents on the cyclobutane ring. researchgate.net For example, an NOE between a proton on the phenyl ring and a proton on the cyclobutane ring can confirm their cis relationship. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for unambiguously assigning the relative stereochemistry by identifying through-space correlations between protons. researchgate.net

Determining the absolute configuration often requires the use of chiral derivatizing agents (CDAs). nih.govfrontiersin.org These are chiral molecules that react with the amine to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different. By analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral center in the resulting diastereomers, the absolute configuration of the original amine can be determined. frontiersin.org A variety of chiral derivatizing agents, such as α-fluorinated phenylacetic phenylselenoester (FPP), have been developed for this purpose, with ¹⁹F NMR being a sensitive probe for chiral recognition. frontiersin.org

Interactive Table: Representative ¹H NMR Data for Phenylcyclobutane Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-phenylcyclobutan-1-amine | Phenyl-H | 7.34-7.14 | m | - |

| CH-N | 3.19-3.11 | m | - | |

| CH-Ph | 3.09-3.00 | m | - | |

| CH₂ | 2.16 | s | - | |

| N-acetyl-3-phenylcyclobutan-1-amine (cis and trans isomers) | Phenyl-H | 7.37-7.27 | m | - |

| CH-N | 4.47-4.38 | m | - | |

| CH-Ph | 3.50-3.45 | q | 8 | |

| Acetyl-CH₃ | 2.09 | s | - | |

| Data sourced from a study on the synthesis of cyclobutane derivatives. calstate.edu |

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination

Chromatographic techniques are essential for separating the different stereoisomers of 2-phenylcyclobutan-1-amine and for determining their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

For the separation of enantiomers, chiral stationary phases (CSPs) are required in HPLC. chromatographyonline.com These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation. Polysaccharide-based CSPs are widely used for the separation of chiral amines. researchgate.net The choice of mobile phase, including the organic modifier and additives (both acidic and basic), is crucial for achieving optimal separation. chromatographyonline.comresearchgate.net For instance, in the separation of primary amines, a mobile phase of acetonitrile-methanol with trifluoroacetic acid and triethylamine (B128534) as additives has been shown to be effective. chromatographyonline.com

Diastereomers, having different physical properties, can often be separated on standard, achiral HPLC columns. sigmaaldrich.com This is particularly useful after derivatization with a chiral agent, as the resulting diastereomers can be separated and quantified to determine the enantiomeric excess of the original amine.

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of stereoisomers. Similar to HPLC, chiral GC columns can be used for the separation of enantiomers. For diastereomers, standard GC columns can often provide separation. The retention times of the different isomers can be used for their identification and quantification. calstate.edu For example, in a study of acylated 3-phenylcyclobutan-1-amine, GC-MS was used to tentatively assign the cis and trans isomers based on their retention times. calstate.edu

Interactive Table: Chromatographic Separation of Phenylcyclobutane Derivatives

| Technique | Column Type | Mobile Phase/Conditions | Analyte | Result |

| HPLC | Chiral Stationary Phase | Not specified | (1R,2R)-2-Phenylcyclobutan-1-amine | Separation of enantiomers |

| GC-MS | Not specified | Standard method | Acetylated 3-phenylcyclobutan-1-amine | tR = 16.4 min (cis), 16.6 min (trans) |

| Data compiled from various sources. calstate.edu |

Reactivity and Mechanistic Investigations of 2 Phenylcyclobutan 1 Amine Transformations

Reactions Involving the Amine Functional Group

The primary amine group in (1R,2R)-2-Phenylcyclobutan-1-amine serves as a key site for nucleophilic reactions and can be targeted for oxidation processes.

The amine functional group of 2-phenylcyclobutan-1-amine (B171515) readily participates in nucleophilic substitution reactions to form a variety of derivatives. These reactions are fundamental for modifying the compound's structure and properties.

N-Alkylation: Modern catalytic methods offer efficient pathways for the N-alkylation of primary amines like this compound. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. nih.govorganic-chemistry.org This process is considered environmentally friendly as it avoids the use of toxic alkylating agents and produces water as the primary byproduct. organic-chemistry.org Catalysts based on iridium or ruthenium complexes are typically employed. nih.govorganic-chemistry.org The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the stored hydrogen to yield the N-alkylated amine. organic-chemistry.org

Nucleophilic Acylation: The amine group can also act as a nucleophile in reactions with acylating agents such as acyl chlorides and anhydrides to form corresponding amides. Research on the related compound, 3-phenylcyclobutan-1-amine, demonstrates this reactivity. For instance, treatment with benzoyl chloride in the presence of triethylamine (B128534) yields the corresponding N-benzoyl derivative, 3-phenylcyclobutylbenzamide. calstate.edu This reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. calstate.edu Similar reactions can be performed with other acylating agents to produce a range of amide derivatives. calstate.edu

Table 1: Nucleophilic Derivatization of 3-Phenylcyclobutan-1-amine

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3-Phenylcyclobutan-1-amine | Benzoyl Chloride / Triethylamine | 3-Phenylcyclobutylbenzamide | Benzoylation (Acylation) |

| 3-Phenylcyclobutan-1-amine | Acetic Anhydride | 3-Phenylcyclobutylacetamide | Acetylation (Acylation) |

| 3-Phenylcyclobutan-1-amine | Pivaloyl Chloride | 3-Phenylcyclobutylpivalamide | Pivaloylation (Acylation) |

The oxidation of the amine functionality in 2-phenylcyclobutan-1-amine can lead to different products depending on the reagents and reaction conditions. While primary amines can be oxidized to form corresponding imines or nitriles, the formation of an N-oxide is characteristic of tertiary amines.

N-oxide formation involves the oxidation of a tertiary amine to a compound with the general formula R₃N⁺–O⁻. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), or Caro's acid. wikipedia.orgnih.gov The reaction involves the direct transfer of an oxygen atom to the nitrogen atom of the tertiary amine. wikipedia.org While this compound is a primary amine, its N-alkylated derivatives (tertiary amines) could undergo this reaction. The resulting N-oxides are highly polar, often water-soluble compounds with distinct chemical properties from the parent amine. nih.govresearchgate.net For example, N-oxides can be used as mild oxidants themselves or as intermediates in further synthetic transformations. wikipedia.org

Cyclobutane (B1203170) Ring Transformations

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to various transformations that involve cleavage, expansion, or rearrangement of the four-membered ring. nih.gov

The high ring strain of the cyclobutane system facilitates ring-opening reactions under various conditions, including photochemical and transition-metal-catalyzed processes. nih.gov A notable example is the visible-light-promoted [4+2] annulation of cyclobutylanilines with alkynes. nih.gov In this process, an iridium photocatalyst initiates the reaction by oxidizing the amine to an amine radical cation. nih.gov This is followed by the homolytic cleavage of a C-C bond in the cyclobutane ring, driven by the release of ring strain. The resulting open-chain radical intermediate then participates in a cascade reaction with an alkyne to form a six-membered ring. nih.gov This demonstrates a powerful strategy for C-C bond cleavage and the construction of more complex molecular architectures from cyclobutane precursors. nih.gov

The stability of the cyclobutane ring is also influenced by other functional groups. For instance, studies on 1-phenylcyclobutyl hydroperoxide show that it readily undergoes ring expansion and cleavage, highlighting the lability of the phenyl-substituted cyclobutane ring when an adjacent functional group can facilitate rearrangement. cdnsciencepub.com

Cyclobutane derivatives can undergo both ring expansion to form five-membered rings and ring contraction to yield cyclopropane (B1198618) derivatives.

Ring Expansion: A classic method for the ring expansion of cyclic amino compounds is the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction typically involves the diazotization of a β-amino alcohol with nitrous acid, leading to a carbocation intermediate that rearranges with concomitant ring expansion. The Demyanov rearrangement, a related process, converts aminocyclobutane itself into a mixture of hydroxymethylcyclopropane and hydroxycyclobutane, proceeding through equilibrating carbocation intermediates. wikipedia.org Acid-catalyzed rearrangement of 1-phenylcyclobutyl hydroperoxide also demonstrates facile ring expansion, driven by the high ring strain of the four-membered ring. cdnsciencepub.com

Ring Contraction: Ring contraction reactions provide a route to strained cyclopropane rings from more accessible cyclobutane precursors. wikipedia.org One of the most well-known methods is the Favorskii rearrangement, which involves the treatment of a cyclic α-halo ketone with a base. scribd.com For cyclobutane systems, this can be applied to derivatives like cyclobutanone (B123998) oxime esters, which rearrange to form cyclopropanecarbonitriles in the presence of a nickel catalyst. lookchem.com Another pathway is the Wolff rearrangement of a cyclic α-diazoketone, which can be generated from a cyclobutanone derivative. wikipedia.orgetsu.edu Thermal or photochemical decomposition of the diazoketone generates a carbene that rearranges to a ketene (B1206846), resulting in a contracted ring system. wikipedia.org

The strained four-membered ring of this compound and its derivatives is prone to various molecular rearrangements, often leading to significant structural reorganization.

Many of the ring expansion and contraction pathways are examples of broader classes of molecular rearrangements. For instance, the Tiffeneau-Demjanov and Wagner-Meerwein rearrangements involve the 1,2-shift of an alkyl or aryl group to an adjacent carbocationic center. etsu.edutmv.ac.in In the context of 2-phenylcyclobutan-1-amine, such a carbocation could be generated via diazotization of the amine group. The relative migratory aptitude of the phenyl group versus the cyclobutane ring carbons would influence the product distribution. tmv.ac.in

The Beckmann rearrangement offers another pathway for skeletal reorganization. This reaction transforms an oxime into an amide or lactam under acidic conditions. tmv.ac.in A cyclobutanone oxime, derived from the corresponding ketone, could thus be rearranged to a five-membered lactam. soton.ac.uk Similarly, the Achmatowicz rearrangement, which can be catalyzed by manganese, converts a furfuryl alcohol into a dihydropyranone. While not directly applicable to the amine, this type of oxidative rearrangement has been studied for related cyclobutanone oxime esters, indicating the diverse rearrangement possibilities within this class of compounds. lookchem.com

Compound Name Reference Table

Mechanistic Elucidation of Key Synthetic Pathways

The synthetic routes leading to and from 2-phenylcyclobutan-1-amine derivatives are governed by complex reaction mechanisms. A thorough understanding of these pathways is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes. This section delves into the mechanistic details of key transformations, focusing on the roles of radical intermediates, the nature of cycloaddition reactions, and the intricacies of directed C-H functionalization.

Identification and Role of Radical Intermediates in Cyclobutanamine Chemistry

Radical intermediates play a significant role in the synthesis and transformation of cyclobutane structures. The high ring strain of the cyclobutane ring (approximately 26–27 kcal mol⁻¹) makes it susceptible to ring-opening reactions mediated by radical species. nih.gov The generation of aminyl radicals from amines or iminyl radicals from their derivatives can initiate cascades that involve C-C bond cleavage, providing a pathway for the functionalization of these strained rings. springernature.combeilstein-journals.org

Recent developments in photoredox catalysis and electrochemistry have established hydrogen atom transfer (HAT) as a powerful method for generating alkyl radicals from C-H bonds, which can then participate in various transformations. researchgate.net In the context of cyclobutanamine chemistry, radical-mediated processes are pivotal. For instance, the cleavage of C-C bonds in strained systems like cyclobutanone oxime esters can be initiated by an iminyl radical, leading to a cyanoalkyl radical that can be trapped for further functionalization. springernature.com This strategy highlights how radical-mediated C-C bond cleavage offers a route to more complex molecules from cyclobutane precursors. springernature.com

The formation of α-amino radicals from amine radical cations is a key step, as these nucleophilic species can add to Michael acceptors or undergo other transformations. beilstein-journals.org The cleavage of the C-C bond alpha to the nitrogen atom in a 1,2-diamine radical cation can generate an iminium ion and an α-amino radical, both of which are synthetically useful intermediates. beilstein-journals.org Such radical relay strategies enable remote functionalization through the ring-opening of cyclic systems. springernature.com Furthermore, photoredox-catalyzed reactions can initiate radical cascades involving bicyclo[1.1.0]butanes to produce highly substituted cyclobutanes, demonstrating the utility of radical intermediates in constructing these four-membered rings. researchgate.net

Table 1: Examples of Radical-Mediated Reactions in Cyclobutane Chemistry

| Reaction Type | Radical Intermediate | Precursor | Key Transformation | Reference |

|---|---|---|---|---|

| Ring-Opening Cyanation | Iminyl radical, Cyanoalkyl radical | Cyclobutanone oxime ester | C-C bond cleavage and cyanation | springernature.com |

| Strain-Release Cascade | Alkyl radical | Bicyclo[1.1.0]butane | Formation of polysubstituted cyclobutanes | researchgate.net |

| C-C Bond Cleavage | Amine radical cation, α-amino radical | 1,2-Diamine | Generation of iminium ion and α-amino radical | beilstein-journals.org |

Concerted vs. Stepwise Mechanisms in [2+2] Cycloadditions

The formation of the 2-phenylcyclobutane core often relies on [2+2] cycloaddition reactions, typically involving a styrene (B11656) derivative. nih.govnumberanalytics.com The mechanism of these cycloadditions can be either concerted, where both new bonds form simultaneously, or stepwise, involving the formation of an intermediate. numberanalytics.comresearchgate.net While photochemical [2+2] cycloadditions are often considered concerted, thermal reactions and those involving enones frequently proceed through a stepwise pathway. researchgate.netwikipedia.org

In the case of styrenes, the mechanism is highly dependent on reaction conditions and the electronic nature of the substituents. nih.govtuwien.at Stepwise mechanisms typically involve the formation of a diradical or zwitterionic intermediate. numberanalytics.comresearchgate.net The loss of stereochemistry in the cyclobutane product is a strong indicator of a stepwise mechanism, as free rotation around the newly formed single C-C bond in the diradical intermediate can occur before ring closure. nih.govacs.org

Computational and experimental studies on the cycloaddition of styrenes have revealed transition states that are highly asynchronous, lying on the boundary between a concerted and a stepwise mechanism. tuwien.at The resonance stabilization provided by the aryl substituent influences this pathway. tuwien.at For example, the photocycloaddition of styrenes to C60 has been shown to proceed through a stepwise mechanism, as evidenced by the loss of stereochemistry in the products. acs.org Similarly, organophotocatalytic [2+2] cycloadditions of electron-deficient styrenes likely proceed stepwise via a diradical intermediate formed after energy transfer from the photocatalyst. nih.gov

Table 2: Mechanistic Features of [2+2] Cycloadditions Involving Styrenes

| Reaction Condition | Proposed Mechanism | Intermediate | Key Evidence | Reference |

|---|---|---|---|---|

| Photochemical (Direct Excitation) | Concerted or Stepwise | Diradical (if stepwise) | Stereospecificity depends on system | numberanalytics.comresearchgate.net |

| Organophotocatalysis (Visible Light) | Stepwise | Diradical | Formation of both trans and cis isomers | nih.gov |

| Metal-Catalyzed | Stepwise or Asynchronous Concerted | Metallacyclobutane or Diradical | High regio- and stereoselectivity | numberanalytics.comtuwien.at |

| Thermal (Enone + Alkene) | Stepwise | Diradical | Non-stereospecific | wikipedia.org |

Mechanistic Insights into Directed C-H Functionalization of Amines

The amine group in this compound can act as a directing group, facilitating the selective functionalization of otherwise inert C-H bonds. magtech.com.cnnih.gov This strategy is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex molecules. mt.com Transition metal catalysts, such as those based on palladium, rhodium, iridium, or copper, are commonly employed. nih.govnih.govrsc.org

The general mechanism involves the coordination of the directing group (the amine) to the metal center, which then delivers the catalyst to a proximal C-H bond, leading to C-H activation. nih.gov This step typically forms a cyclometalated intermediate. nih.govumich.edu The resulting C-M bond is significantly more reactive than the original C-H bond and can undergo various transformations, including oxidation, reductive elimination, or reaction with electrophiles to form new C-C, C-O, or C-N bonds. magtech.com.cnnih.gov

For instance, in palladium-catalyzed reactions, a Pd(II) catalyst can undergo amide-directed C-H activation to form a palladacycle. nih.gov Subsequent oxidation to a Pd(IV) species, followed by reductive elimination, can lead to the formation of a new C-O or C-halogen bond. nih.gov In copper-catalyzed systems, mechanistic studies have focused on identifying the active Cu(I), Cu(II), and Cu(III) intermediates involved in the C-H functionalization cycle. umich.edu DFT calculations have also been instrumental in elucidating complex mechanistic pathways, such as a hydrogen-bonding-assisted MIII-MV-MIII (M = Ir, Rh) mechanism in dual-directing-group-mediated C-H activation. nih.gov The choice of metal and reaction conditions can be crucial for controlling the chemoselectivity of these transformations. nih.govrsc.org

Table 3: Key Steps in Directed C-H Functionalization of Amines

| Mechanistic Step | Description | Common Metal Catalysts | Intermediate Species | Reference |

|---|---|---|---|---|

| Coordination | The amine directing group binds to the transition metal center. | Pd, Rh, Ir, Cu, Fe, Co | Metal-amine complex | nih.govrsc.org |

| C-H Activation | The metal center cleaves a proximal C-H bond. | Pd, Rh, Ir | Cyclometalated intermediate (e.g., Palladacycle) | nih.govumich.edu |

| Functionalization | The C-M bond is converted into a new C-C, C-O, or C-N bond. | Pd, Cu | High-valent metal species (e.g., Pd(IV), Cu(III)) | nih.govumich.edu |

| Catalyst Regeneration | The active catalyst is regenerated to complete the catalytic cycle. | Pd, Rh, Ir, Cu | Lower-valent metal species (e.g., Pd(II)) | nih.gov |

Computational Studies of 1r,2r 2 Phenylcyclobutan 1 Amine and Analogous Cyclobutanamine Systems

Quantum Chemical Calculations for Elucidating Reaction Mechanisms (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations help in identifying transition states, intermediates, and the most favorable reaction pathways. For cyclobutanamine systems, DFT studies can elucidate the mechanisms of their synthesis and subsequent reactions.

For instance, in the synthesis of substituted cyclobutanes, computational models can predict whether a reaction will proceed through a stepwise or concerted mechanism. DFT calculations have been employed to study reactions involving cyclic tertiary amines, showing that the initial step can form a zwitterionic adduct, followed by a selective SN2-type reaction. researchgate.net This level of mechanistic detail is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Furthermore, computational studies can investigate the electronic structure of reactants, transition states, and products. Parameters such as Mulliken atomic charges and spin densities, often calculated using DFT, provide a deeper understanding of charge distribution and radical character throughout a reaction. nrel.gov This information is vital for predicting the reactivity and stability of intermediates in complex reaction sequences involving cyclobutanamine scaffolds.

Theoretical Predictions of Reactivity and Stereoselectivity (Regio-, Diastereo-, Enantioselectivity)

A significant application of computational chemistry is the prediction of reaction outcomes, including reactivity and various forms of stereoselectivity. For chiral molecules like (1R,2R)-2-Phenylcyclobutan-1-amine, understanding and predicting stereoselectivity is paramount.

Theoretical models can be used to forecast the regioselectivity of reactions, such as in the photocyclization of 2-(hydroxyimino)aldehydes, where H-abstraction can occur at different positions. acs.org In the case of diastereoselectivity, computational studies have successfully explained the inversion of stereoselectivity from trans to cis ring closure upon the introduction of an additional substituent. acs.org

Enantioselectivity, a key aspect of asymmetric catalysis, can also be modeled. For example, in enantioselective [2+2] photocycloadditions used to synthesize cyclobutane (B1203170) derivatives, computational analysis can help rationalize the observed enantiomeric excesses and guide the design of more effective chiral catalysts. wisc.edu By calculating the energies of the different diastereomeric transition states leading to the enantiomeric products, researchers can predict which enantiomer will be formed in excess.

Conformational Landscape and Energy Profiles of Cyclobutane Ring Systems

The cyclobutane ring is characterized by significant ring strain, which dictates its unique three-dimensional structure and conformational preferences. nih.govlibretexts.org Unlike planar depictions, cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a flat structure. libretexts.orglibretexts.org This puckering, however, slightly increases the angle strain. nih.gov

Computational methods are essential for exploring the conformational landscape of cyclobutane and its derivatives. By calculating the potential energy as a function of the ring's puckering angle, an energy profile can be generated. This profile reveals the most stable conformations and the energy barriers between them. For cyclobutane itself, the puckered conformation is the energetically most favorable structure. nih.gov

The substitution pattern on the cyclobutane ring significantly influences its conformational preferences. The presence of substituents can alter the degree of puckering and the relative energies of different conformations. For instance, the Thorpe-Ingold effect can lead to a reduction in strain energy when the ring is substituted. nih.gov Computational analysis allows for a detailed examination of these substituent effects on the geometry and stability of the cyclobutane ring in molecules like this compound.

Table 1: Comparison of Ring Strain in Small Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) | Key Conformational Features |

| Cyclopropane (B1198618) | ~28.1 | Planar, significant angle and eclipsing strain. nih.gov |

| Cyclobutane | ~26.3 | Puckered or "butterfly" conformation to reduce torsional strain. nih.govlibretexts.org |

| Cyclopentane | ~7.1 | "Envelope" and "twist" conformations to minimize strain. nih.govdalalinstitute.com |

This table provides a general comparison of ring strain and conformations. Actual values can vary slightly depending on the computational method and source.

Development of Structure-Reactivity Relationships from Computational Models

By systematically studying a series of related compounds, computational chemistry can be used to develop structure-reactivity relationships. These relationships provide predictive models that link specific structural features to the chemical behavior of a molecule.

For cyclobutanamine systems, computational models can correlate electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), with reactivity. arabjchem.org For instance, a higher HOMO energy generally corresponds to a greater propensity to act as a nucleophile, while a lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

These models can be extended to predict how different substituents on the cyclobutane ring or the amine group will affect the molecule's reactivity and its interactions with biological targets. By understanding these relationships, chemists can rationally design new cyclobutanamine derivatives with desired properties, for example, by modifying substituents to enhance a particular reaction's rate or selectivity.

Advanced Applications in Organic Synthesis and Scaffold Development

(1R,2R)-2-Phenylcyclobutan-1-amine as a Chiral Building Block for Asymmetric Synthesis

The inherent chirality and well-defined stereochemistry of this compound make it an exceptional starting material for asymmetric synthesis. enamine.net A primary application lies in its transformation into chiral ligands and auxiliaries, which are instrumental in guiding the stereochemical outcome of chemical reactions. The development of single-enantiomer drugs is a significant focus in medicinal chemistry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. enamine.net Chiral building blocks like this compound are fundamental to the efficient synthesis of these enantiomerically pure compounds. enamine.net

The amine functionality of the molecule serves as a convenient handle for elaboration into more complex structures, such as chiral phosphine (B1218219) ligands. These ligands can then be coordinated to transition metals to form catalysts for a wide array of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The rigid cyclobutane (B1203170) backbone imposes specific steric and electronic constraints on the catalytic pocket, which can lead to high levels of enantioselectivity in the products.

The table below illustrates the utility of chiral building blocks derived from amines in asymmetric catalysis, showcasing the types of reactions and the high enantiomeric excesses (ee) that can be achieved.

| Catalyst/Ligand Type | Asymmetric Reaction | Achievable Enantiomeric Excess (ee) |

| Chiral Phosphine Ligands | Asymmetric Hydrogenation | >95% |

| Chiral Diamine Derivatives | Asymmetric Transfer Hydrogenation | Up to 99% |

| Chiral Schiff Base Ligands | Asymmetric Cyanation | >90% |

Synthesis of Complex Polyfunctionalized Cyclobutane Derivatives and Natural Product Scaffolds

The cyclobutane ring is a key structural feature in numerous natural products, many of which exhibit significant biological activity. nih.gov Starting from this compound, synthetic chemists can access a variety of complex, polyfunctionalized cyclobutane derivatives and scaffolds that mimic or are direct precursors to these natural products. mdpi.com

The synthetic strategies often involve a series of stereocontrolled functionalization reactions. For instance, the amine group can be converted into other functionalities such as amides, sulfonamides, or can be removed to allow for C-C bond formation. The phenyl group can also be modified or replaced, further increasing the structural diversity of the resulting molecules. These multi-step synthetic sequences enable the introduction of additional stereocenters and functional groups onto the cyclobutane core with high precision. mdpi.com An example of such a transformation is the synthesis of cyclobutane-containing amino acids, which are valuable components in the design of peptidomimetics and conformationally restricted peptides. unirioja.es

Below is a table detailing examples of complex cyclobutane derivatives synthesized from amine precursors and their potential applications.

| Derivative Class | Synthetic Transformation | Potential Application |

| Poly-substituted Cyclobutanes | Sequential functionalization of C-H and N-H bonds | Natural product synthesis, medicinal chemistry |

| Fused Bicyclic Systems | Intramolecular cyclization reactions | Scaffolds for drug discovery |

| Spirocyclic Cyclobutanes | Ring-opening/ring-closing cascade reactions | Unique three-dimensional molecular frameworks |

Incorporation of Cyclobutane Scaffolds into Molecular Diversity Libraries

Molecular diversity libraries are collections of chemical compounds used in high-throughput screening to identify new drug leads. nih.gov The three-dimensional shape of molecules is a critical factor in their biological activity, and scaffolds that provide rigid and well-defined spatial arrangements of functional groups are highly sought after for the construction of these libraries.

The rigid framework of the cyclobutane ring derived from this compound makes it an excellent scaffold for molecular diversity libraries. By systematically modifying the substituents at various positions on the cyclobutane ring, a large number of structurally diverse compounds can be generated from a common core. The amine and phenyl groups of the parent molecule serve as primary points for diversification. For example, a library of amides can be readily prepared by reacting the amine with a diverse set of carboxylic acids. Further diversity can be introduced by functionalizing the phenyl ring or other positions on the cyclobutane core.

The use of such scaffolds allows for the exploration of a wider range of chemical space, increasing the probability of discovering novel compounds with desired biological activities. nih.gov

The table below outlines a strategy for building a molecular diversity library based on the (1R,2R)-2-phenylcyclobutane scaffold.

| Diversification Point | Reagent Class | Resulting Functional Group |

| Amino Group (R1) | Carboxylic Acids, Sulfonyl Chlorides | Amides, Sulfonamides |

| Phenyl Group (R2) | Electrophilic Reagents | Substituted Aromatics |

| Cyclobutane Ring (R3, R4) | Various (requires multi-step synthesis) | Alkyl, Aryl, Halogen, etc. |

Design and Synthesis of Novel Functionalized Cyclobutane Systems with Tunable Properties

Beyond its use as a passive scaffold, the cyclobutane ring system derived from this compound can be intelligently designed to create functional molecules with specific, tunable properties. enamine.net By carefully selecting and positioning different functional groups on the cyclobutane core, chemists can influence the molecule's electronic, steric, and conformational characteristics.

For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, which is particularly relevant in the design of new catalysts or functional materials. Similarly, varying the steric bulk of substituents on the cyclobutane ring can be used to fine-tune the selectivity of a chiral catalyst or to control the conformation of a bioactive molecule. This rational design approach allows for the creation of novel cyclobutane systems tailored for specific applications in areas such as organocatalysis, materials science, and medicinal chemistry.

The following table provides examples of how structural modifications can be used to tune the properties of functionalized cyclobutane systems.

| Structural Modification | Property Tuned | Potential Application |

| Substitution on Phenyl Ring | Electronic Properties (pKa, Redox Potential) | Organocatalysis, Electronic Materials |

| Altering Cyclobutane Substituents | Steric Hindrance, Conformational Rigidity | Asymmetric Catalysis, Probe Molecules |

| Introducing Polar Functional Groups | Solubility, Polarity, H-bonding Capacity | Drug Discovery, Supramolecular Chemistry |

Q & A

Advanced Question

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between chair, twist, and boat cyclobutane conformers (B3LYP/6-311+G(d,p) basis set) .

- Molecular Dynamics (MD) : Simulate rotational barriers of the phenyl group under solvated conditions (e.g., in methanol or DCM) .

- QSPR Models : Correlate logP and topological polar surface area (TPSA) with conformational stability .

How to assess purity using chromatographic techniques?

Basic Question

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases (90:10). Retention time differences <0.5 min indicate high ee .

- GC-MS : Derivatize the amine with trifluoroacetic anhydride (TFAA) to improve volatility; monitor m/z 181.66 (molecular ion) .

- HRMS : Compare experimental vs. theoretical mass-to-charge ratios (e.g., [M+H]+ = 182.12) to confirm purity .

What strategies prevent racemization during functionalization?

Advanced Question

- Low-Temperature Reactions : Conduct alkylation or acylation below –20°C to minimize amine inversion .

- Protecting Groups : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amine during reactions .

- Inert Atmosphere : Perform reactions under argon to avoid oxidative degradation .

- Non-Polar Solvents : Use toluene or THF instead of polar aprotic solvents (e.g., DMF) to reduce proton exchange rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.